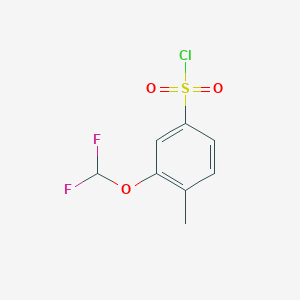
3-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride is an organic compound belonging to the class of arylsulfonyl chlorides. It is characterized by a benzene ring substituted with a difluoromethoxy group and a sulfonyl chloride group. This compound is known for its reactivity and is used as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethoxy group and the sulfonyl chloride group onto a benzene ring. One common method involves the reaction of 4-methylphenol with difluoromethyl ether in the presence of a base to form 3-(difluoromethoxy)-4-methylphenol. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
3-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride is used in various scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is utilized in the production of agrochemicals.
Organic Electronics: Due to its unique reactivity and stability, it is used in the materials for organic electronics.
Phenoxypyridylpyrimidine Derivatives: It is a useful reagent for the preparation of these derivatives, which are inositol requiring enzyme 1 (IRE1) activity modulators.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is utilized in the synthesis of more complex molecules, where the sulfonyl chloride group acts as a leaving group, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Difluoromethoxy-3-hydroxybenzaldehyde: Used in the synthesis of roflumilast, a PDE-4 inhibitor.
3-Nitro-4-hydroxybenzoic acid ester: Used in the synthesis of 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
Uniqueness
3-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethoxy group and the sulfonyl chloride group on the benzene ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications.
Propriétés
Formule moléculaire |
C8H7ClF2O3S |
|---|---|
Poids moléculaire |
256.65 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c1-5-2-3-6(15(9,12)13)4-7(5)14-8(10)11/h2-4,8H,1H3 |
Clé InChI |
BIACZIDOPCZUQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


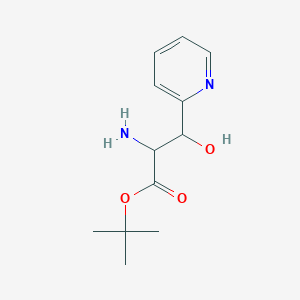
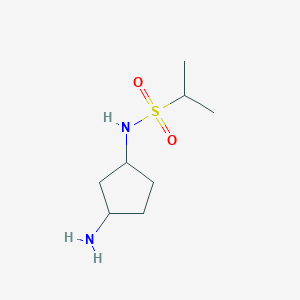

![Butyl[(2,5-difluorophenyl)methyl]amine](/img/structure/B13234539.png)
![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole dihydrochloride](/img/structure/B13234541.png)
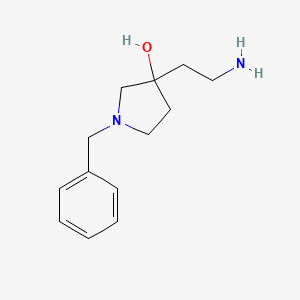
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13234563.png)
![tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13234568.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine](/img/structure/B13234577.png)
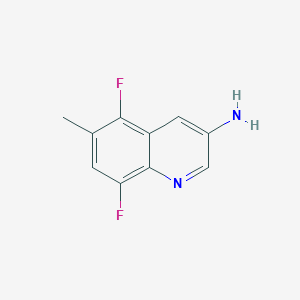
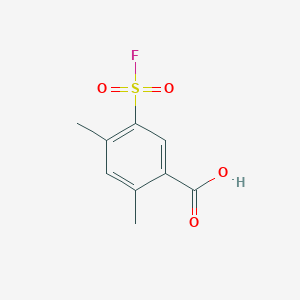
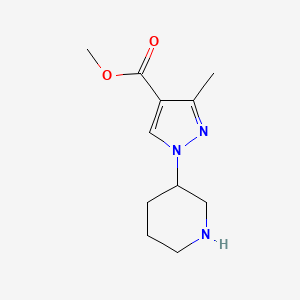
![8,8-Difluorospiro[4.5]decane](/img/structure/B13234604.png)
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13234605.png)
